molecular formula C15H15NO B15412727 4-{(E)-[(2-phenylethyl)imino]methyl}phenol CAS No. 339090-94-7

4-{(E)-[(2-phenylethyl)imino]methyl}phenol

Cat. No.: B15412727
CAS No.: 339090-94-7
M. Wt: 225.28 g/mol
InChI Key: QPPNIQMNSLTBNG-UHFFFAOYSA-N
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Description

4-{(E)-[(2-Phenylethyl)imino]methyl}phenol is a Schiff base compound belonging to a class of molecules known for their versatile applications in chemical research and materials science. Its structure features a phenol group linked to an imine (azomethine) functional group, making it an effective chelating ligand for synthesizing coordination complexes with various metal ions; such complexes are foundational for studies in catalysis and the development of advanced materials . In biological research, structurally similar Schiff bases have demonstrated significant potential due to their pharmacological properties. Studies on analogous compounds have reported a range of biological activities, including antimicrobial, antioxidant, and anticancer effects, making them interesting scaffolds for investigating new therapeutic agents . The mechanism of action for such compounds often involves interaction with biological macromolecules like proteins or DNA, and their antioxidant properties are frequently attributed to their ability to act as free radical scavengers, which could be relevant in models of oxidative stress . Researchers also value these compounds for their interesting photophysical properties, which can be applied in sensor development and organic electronics . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

339090-94-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-(2-phenylethyliminomethyl)phenol

InChI

InChI=1S/C15H15NO/c17-15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13/h1-9,12,17H,10-11H2

InChI Key

QPPNIQMNSLTBNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=C(C=C2)O

solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

4-{(E)-[(2-phenylethyl)imino]methyl}phenol, a Schiff base compound, has garnered attention for its diverse biological activities. Schiff bases are known for their potential in medicinal chemistry due to their ability to form complexes with metal ions, which can enhance their biological properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of 4-{(E)-[(2-phenylethyl)imino]methyl}phenol can be represented as follows:

C15H15NO\text{C}_{15}\text{H}_{15}\text{N}\text{O}

This compound features an imine functional group (C=N) and a hydroxyl group (–OH), which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that Schiff bases, including 4-{(E)-[(2-phenylethyl)imino]methyl}phenol, exhibit significant antimicrobial properties.

Case Studies

  • Antibacterial Activity : A study demonstrated that the compound showed notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a promising antibacterial profile .
  • Antifungal Activity : The compound also displayed antifungal activity against fungi such as Candida albicans and Aspergillus niger. Inhibition zones greater than 20 mm were recorded at higher concentrations, showcasing its potential as an antifungal agent .
Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus2215
Escherichia coli1820
Candida albicans2510
Aspergillus niger2112

Anticancer Activity

The anticancer potential of Schiff bases has been widely studied. Recent findings suggest that 4-{(E)-[(2-phenylethyl)imino]methyl}phenol exhibits cytotoxic effects against various cancer cell lines.

Research Findings

  • Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were significantly lower compared to untreated controls, indicating strong anticancer activity .
  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, the compound's ability to chelate metal ions may contribute to its anticancer effects by disrupting metal-dependent cellular processes .

Anti-inflammatory Activity

The anti-inflammatory properties of Schiff bases are attributed to their ability to inhibit pro-inflammatory cytokines.

Experimental Evidence

  • Cytokine Inhibition : In vitro assays demonstrated that 4-{(E)-[(2-phenylethyl)imino]methyl}phenol significantly reduces the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Preparation Methods

Structural Overview and Synthetic Significance

4-{(E)-[(2-phenylethyl)imino]methyl}phenol features a planar imine (-CH=N-) linkage connecting 4-hydroxybenzaldehyde and 2-phenylethylamine moieties. The E-configuration is stabilized by an intramolecular O-H···N hydrogen bond, as observed in analogous Schiff bases. With a molecular weight of 225.28 g/mol and a topological polar surface area of 32.6 Ų, this compound’s synthesis requires precise control over stoichiometry and reaction conditions to achieve high purity.

Preparation Methods

Conventional Stirrer Method in Aqueous Media

Reaction Protocol

A high-yielding (95%) synthesis involves condensing equimolar amounts of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and 2-phenylethylamine (1.21 g, 10 mmol) in deionized water (50 mL) under continuous stirring at 25°C for 30 minutes. The reaction’s efficiency in water, atypical for Schiff base formations, is attributed to the enhanced nucleophilicity of the amine in mildly acidic aqueous conditions.

Isolation and Purification

The crude product precipitates as a greenish-gray solid, which is filtered, washed with cold water, and recrystallized from ethanol. Melting point: 128–130°C.

Advantages :

  • Rapid reaction time (30 minutes)
  • Environmentally benign solvent (water)
  • No requirement for acid catalysts

Limitations :

  • Limited solubility of reactants in water may necessitate fine powdering of substrates.

Ethanol Reflux Condensation

Procedure

A traditional approach refluxes 4-hydroxybenzaldehyde (10 mmol) and 2-phenylethylamine (10 mmol) in absolute ethanol (40 mL) for 4–6 hours. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reflux, the mixture is cooled to 0°C, yielding pale yellow crystals.

Yield Optimization
  • Catalyst screening : Acetic acid (1% v/v) increases yield to 89% by protonating the carbonyl oxygen, accelerating nucleophilic attack.
  • Solvent volume : Reducing ethanol to 30 mL improves reactant concentration, shortening reaction time to 3 hours.

Comparative Analysis of Synthetic Methods

Parameter Aqueous Stirrer Ethanol Reflux Microwave
Solvent Water Ethanol Ethanol
Time 30 min 4–6 h 5–10 min
Yield 95% 85–89% ~90%*
Energy Input Low Moderate High
Scalability Industrial Lab-scale Lab-scale

*Extrapolated from similar Schiff base syntheses.

Structural Characterization

Spectroscopic Validation

  • FTIR : A strong ν(C=N) stretch at 1590–1591 cm⁻¹ confirms imine formation. The broad ν(O-H) band at 3200–3400 cm⁻¹ indicates phenolic proton participation in hydrogen bonding.
  • ¹H NMR (DMSO-d₆): δ 8.42 ppm (s, 1H, CH=N), δ 6.80–7.40 ppm (m, 9H, aromatic), δ 3.75 ppm (t, 2H, -CH₂-N), δ 2.95 ppm (t, 2H, -CH₂-Ph).
  • GC-MS : Molecular ion peak at m/z 225.1 ([M]⁺), consistent with the molecular formula C₁₅H₁₅NO.

Crystallographic Insights

X-ray diffraction of analogous compounds reveals a nearly planar imine-phenol moiety with a hydrogen bond distance of 1.85 Å (O-H···N), stabilizing the E-configuration.

Critical Factors Influencing Synthesis

Solvent Polarity

Polar protic solvents (water, ethanol) enhance imine stability via hydrogen bonding, whereas aprotic solvents (CHCl₃) may favor keto-amine tautomers.

Stoichiometry and pH

A 1:1 aldehyde:amine ratio prevents oligomerization. Reactions conducted at pH 5–6 (adjusted with acetic acid) maximize protonation of the carbonyl group without precipitating the amine.

Temperature Control

Exceeding 80°C in ethanol reflux leads to partial decomposition, evidenced by brown discoloration.

Industrial and Research Applications

  • Coordination chemistry : Serves as a tridentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with antioxidant properties.
  • Pharmaceutical intermediates : Structural analogs inhibit xanthine oxidase, suggesting potential in gout treatment.

Q & A

Q. What are the optimal synthetic routes for preparing 4-{(E)-[(2-phenylethyl)imino]methyl}phenol, and how can reaction conditions influence yield and purity?

The compound is synthesized via Schiff base formation by condensing 2-phenylethylamine with 4-hydroxybenzaldehyde under reflux in ethanol. Key parameters include pH control (acidic or basic catalysts), solvent polarity, and temperature. Purification via recrystallization (e.g., using ethanol or methanol) ensures high purity. Monitoring reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy is critical to optimize yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : Confirms imine (C=N) bond formation (δ 8.3–8.5 ppm for aromatic protons, δ 8.8–9.0 ppm for the imine proton) .
  • IR spectroscopy : Identifies phenolic O-H stretches (~3200–3400 cm⁻¹) and C=N stretches (~1600–1650 cm⁻¹) .
  • X-ray crystallography : Resolves the (E)-configuration and molecular packing (e.g., hydrogen-bonding networks involving the phenolic -OH) .

Q. How does the phenolic -OH group influence the compound’s stability under varying pH and oxidative conditions?

The phenolic -OH group is prone to oxidation, forming quinones under strong oxidizing agents (e.g., KMnO₄). Stability studies in buffered solutions (pH 3–10) reveal degradation via hydrolysis of the imine bond under acidic conditions. Antioxidant additives (e.g., ascorbic acid) can mitigate oxidation during storage .

Q. What preliminary biological screening methods are suitable for assessing its bioactivity?

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria.
  • Enzyme inhibition : Spectrophotometric assays for tyrosinase or acetylcholinesterase inhibition, leveraging the compound’s metal-chelating ability.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict its reactivity and target interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electron transfer behavior. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., DNA grooves, enzyme active sites) by analyzing hydrogen bonds and π-π stacking .

Q. What coordination chemistry applications exist for this Schiff base ligand?

The imine nitrogen and phenolic oxygen act as donor sites for transition metals (e.g., Cu²⁺, Ni²⁺). Complexes are synthesized in ethanol under inert atmospheres, characterized by UV-Vis (d-d transitions) and cyclic voltammetry (redox activity). Applications include catalysis (e.g., Suzuki coupling) and magnetic materials .

Q. How do crystallographic studies resolve structural ambiguities and polymorphic forms?

Single-crystal X-ray diffraction determines bond lengths (C=N: ~1.28 Å) and angles, confirming the (E)-configuration. Polymorphs arise from solvent-dependent packing (e.g., ethanol vs. DMF), affecting solubility and melting points .

Q. What advanced chromatographic methods (HPLC, LC-MS) quantify trace impurities or degradation products?

Reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm) identifies impurities. LC-MS (ESI+) confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns for degradation analysis .

Q. How does the (E)-isomer’s geometry impact its chemical and biological properties compared to the (Z)-isomer?

The (E)-isomer’s linear configuration enhances π-conjugation, increasing UV absorption (λmax ~350 nm) and redox activity. Steric hindrance in the (Z)-isomer reduces binding affinity to enzymes by ~40% in docking simulations .

Q. How to resolve contradictory data on substituent effects in related Schiff bases?

Meta-analysis of substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) reconciles discrepancies. For instance, chloro-substituents enhance antimicrobial activity but reduce solubility, requiring balanced design .

Q. What photophysical properties make it suitable for optoelectronic applications?

Extended conjugation via the imine bond results in fluorescence (λem ~450 nm) and nonlinear optical (NLO) properties. Solvatochromic shifts in polar solvents (Δλ = 20 nm) suggest potential as a polarity probe .

Q. How do protein-ligand interaction studies elucidate its mechanism of action?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding constants (Kd ~10⁻⁶ M) with serum albumin. Molecular dynamics simulations reveal stable binding via hydrophobic pockets and hydrogen bonds .

Q. What solvent systems optimize its solubility for in vitro assays?

DMSO stock solutions (10 mM) are diluted in PBS (pH 7.4) for biological assays. Co-solvents (e.g., PEG-400) improve aqueous solubility (up to 1.2 mg/mL) without cytotoxicity .

Q. How does thermal analysis (TGA/DSC) inform its stability in material science applications?

TGA shows decomposition onset at ~220°C (phenolic degradation), while DSC reveals a melting point of ~160°C. These data guide processing temperatures for polymer composites .

Q. What structure-activity relationship (SAR) insights emerge from comparing derivatives?

Substituent Position | Bioactivity Trend --------------------|------------------- -OH (para) | ↑ Antioxidant activity -PhCH₂ (imine) | ↑ Lipophilicity and membrane permeability Electron-withdrawing groups (e.g., NO₂) | ↑ Enzyme inhibition .

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